N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately . The compound is characterized by its unique structural features, which include a benzothiophene core and various functional groups that enhance its reactivity and interaction with biological systems.
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. It may also be classified as a potential pharmaceutical agent due to its structural characteristics that suggest possible interactions with biological targets.
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Common solvents include dichloromethane or dimethylformamide, while bases like triethylamine are often used to neutralize the acid generated during sulfonamide formation .
The compound's structure can be represented using various notations:
InChI=1S/C19H20N2O3S/c1-11-7-8-12-14(10-20)19(25-16(12)9-11)21-18(22)13-5-4-6-15(23-2)17(13)24-3/h4-6,11H,7-9H2,1-3H3,(H,21,22)
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C(=CC=C3)OC)OC
These representations highlight the compound's complex ring structure and functional groups .
The compound has a complexity rating of 534 according to chemical databases. Its exact mass is calculated to be , indicating precise molecular weight determination .
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide can participate in various chemical reactions typical for amides and sulfonamides:
These reactions are essential for understanding the compound's reactivity profile in biological systems .
The mechanism of action for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide is not fully elucidated but can be hypothesized based on its structure:
Further studies are required to clarify its precise biological targets and mechanisms .
The physical properties of this compound include:
Chemical properties relevant to this compound include:
These properties influence its behavior in biological systems and its suitability for various applications .
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide has several potential applications:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5